2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound with significant potential in pharmaceutical applications. Its CAS Number is 1158767-78-2, and it has a molecular formula of with a molecular weight of 415.4 g/mol. This compound features a unique structure that includes an imidazo[1,2-b][1,2,4]triazole moiety, which is known for its diverse biological activities, including antibacterial and anticancer properties .
The compound is classified under the category of triazole derivatives, which are well-researched for their biological activities. Triazoles are heterocyclic compounds that contain three nitrogen atoms in a five-membered ring and are often utilized in medicinal chemistry due to their ability to interact with various biological targets . The presence of trifluoromethyl and acetamide groups enhances the compound's lipophilicity and potential biological activity.
The synthesis of 2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. Key methods may include:
Technical details regarding reaction conditions such as temperature, solvents, and catalysts would depend on the specific synthetic route chosen.
The molecular structure of 2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide can be represented in various formats including SMILES and InChI:
CC(c1ccc(cc1)C(=O)N(C(=O)N)c2ncnc3c2c(n3)c(=O)n(c3ccccc3F)C(=O)N)InChI=1S/C20H16F3N5O2/c21-19(22)17(24)15(23)14(28)13-12(27)11(10-26)8-7(9)6-25(13)20(29)30/h7-10H,8H2The compound exhibits a complex three-dimensional structure that contributes to its biological activity. The arrangement of functional groups plays a crucial role in its interaction with biological targets.
The chemical reactivity of 2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide can be explored through various types of reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties.
The mechanism of action for 2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide largely depends on its target within biological systems:
Data from studies suggest that triazole derivatives often exhibit significant antibacterial and antifungal activities due to their ability to inhibit key enzymes like cytochrome P450 .
While specific physical properties such as density and boiling point are not readily available for this compound, general characteristics include:
Key chemical properties include:
The applications of 2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide are primarily in the field of medicinal chemistry:
Research continues to explore the full range of biological activities associated with this compound and its derivatives.
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5
CAS No.: 21115-85-5